N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide
Description
N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Properties
IUPAC Name |
N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c1-24-14-8-3-11(15(9-14)25-2)10-19-21-17(23)16(22)20-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXACEHLNKYZHY-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 4-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then reacted with oxalic acid dihydrate to form the final oxamide product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and tetrahydrofuran, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound exhibits antimicrobial properties and is studied for its potential use as an antibacterial and antifungal agent.
Medicine: Research is being conducted on the compound’s potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents for various diseases.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide can be compared with other Schiff bases and oxamides. Similar compounds include:
N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-chlorophenyl)oxamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-bromophenyl)oxamide: This compound has a bromine atom, which can also influence its properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
